The synthesis of 7,9-Dibromo-benzo[f][1,4]oxazepine-3,5-dione can be achieved through several methods, often involving the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the condensation reaction of substituted phenols with various amines or amino acids in the presence of a catalyst.
For instance, one method involves heating a mixture of 2-aminoethanol and bromo-substituted benzaldehydes in acetonitrile at elevated temperatures (around 80-100 °C) for several hours to yield the desired oxazepine derivatives with high yields .
The molecular structure of 7,9-Dibromo-benzo[f][1,4]oxazepine-3,5-dione can be analyzed using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography.
NMR spectroscopy typically reveals distinct chemical shifts corresponding to the various hydrogen environments within the molecule, aiding in elucidating its structure .
7,9-Dibromo-benzo[f][1,4]oxazepine-3,5-dione participates in various chemical reactions due to its electrophilic nature stemming from the dione functional groups.
These reactions are often facilitated by adjusting reaction conditions such as temperature and solvent choice .
The mechanism of action for compounds like 7,9-Dibromo-benzo[f][1,4]oxazepine-3,5-dione often involves interactions at the molecular level that influence biological pathways or chemical reactivity.
Such mechanisms are crucial for understanding how this compound may interact within biological systems or during synthetic processes .
The physical and chemical properties of 7,9-Dibromo-benzo[f][1,4]oxazepine-3,5-dione are essential for its application in various fields.
These properties influence its handling and application in laboratory settings .
7,9-Dibromo-benzo[f][1,4]oxazepine-3,5-dione finds applications across several scientific domains:
Research continues into optimizing synthesis methods and exploring new applications for this versatile compound .
The systematic IUPAC name 7,9-Dibromo-benzo[f][1,4]oxazepine-3,5-dione defines the compound's core structure and substituents unambiguously:
The molecular formula is C₉H₅Br₂NO₃ (MW: 334.95 g/mol), reflecting bromination at C7/C9, which replaces two hydrogens compared to the parent benzoxazepine-dione (C₉H₇NO₃, MW: 177.16 g/mol) [1] [4]. The numbering system and ring fusion are illustrated below:
Structural Diagram
O 5 O 3 ║ ║ C C / \ / \ 6–C N4–C4a C8–C9 | | || | 7–Br C9a–C8a C9–Br
This compound belongs to a broader class of benzannulated oxazepine-diones, characterized by fused benzene rings and 1,4-oxazepine cores bearing dual carbonyl groups. Key analogues include:
Table 1: Structural Analogues of 7,9-Dibromo-benzo[f][1,4]oxazepine-3,5-dione
Compound Name | CAS Number | Molecular Formula | Substituents/Modifications |
---|---|---|---|
Benzo[f][1,4]oxazepine-3,5-dione | 14151-88-3 | C₉H₇NO₃ | Parent structure; no bromine |
1,4-Benzoxazepine-3,5(2H,4H)-dione | 726630 (PubChem) | C₉H₇NO₃ | Isomeric ring fusion (benzo[e] system) |
2,3,4,5-Tetrahydro-1,4-benzoxazepine-3,5-dione | 14151-88-3 | C₉H₉NO₃ | Saturated azepine ring (no C4a-C9a double bond) |
7,9-Dibromo-benzo[f][1,4]oxazepine-3,5-dione | 1820704-21-9 | C₉H₅Br₂NO₃ | 7,9-Dibromination on benzene ring |
Key Structural Variations:
Pharmacophoric Significance:The 1,4-oxazepine-3,5-dione scaffold is a privileged structure in medicinal chemistry. Non-brominated variants serve as synthetic intermediates for bioactive molecules, while bromination expands utility in drug derivatization. For example, tricyclic benzoxazepines exhibit anticancer and antithrombotic activities [2] [9].
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: